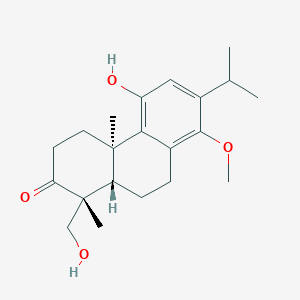

Triptonoterpenol

Description

This compound has been reported in Tripterygium wilfordii with data available.

structure given in first source

Properties

CAS No. |

110187-23-0 |

|---|---|

Molecular Formula |

C21H30O4 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

(1R,4aR,10aS)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one |

InChI |

InChI=1S/C21H30O4/c1-12(2)14-10-15(23)18-13(19(14)25-5)6-7-16-20(18,3)9-8-17(24)21(16,4)11-22/h10,12,16,22-23H,6-9,11H2,1-5H3/t16-,20+,21-/m0/s1 |

InChI Key |

XGRBHDJWRPUKMD-DQLDELGASA-N |

Isomeric SMILES |

CC(C)C1=CC(=C2C(=C1OC)CC[C@H]3[C@]2(CCC(=O)[C@@]3(C)CO)C)O |

Canonical SMILES |

CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)CO)C)O |

Synonyms |

triptonoterpenol |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Triptonoterpenol from Tripterygium wilfordii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of triptonoterpenol, a secondary metabolite found in the medicinal plant Tripterygium wilfordii. While specific, detailed protocols for the isolation of this compound are not extensively documented in publicly available literature, this guide synthesizes established methodologies for the extraction and purification of terpenoids from this plant and its tissue cultures. It also explores the known biological activities of closely related compounds and the general effects of terpenoids on key signaling pathways.

Introduction to this compound and Tripterygium wilfordii

Tripterygium wilfordii, commonly known as Thunder God Vine, is a perennial vine native to China, Japan, and Korea. It has a long history of use in traditional Chinese medicine for treating a variety of ailments, including rheumatoid arthritis, psoriasis, and other inflammatory and autoimmune diseases. The plant is a rich source of a diverse array of bioactive compounds, primarily terpenoids and alkaloids. Among these are the well-studied diterpenoid triptolide and the triterpenoid celastrol, both known for their potent anti-inflammatory, immunosuppressive, and anticancer properties.

This compound is a lesser-known terpenoid constituent of Tripterygium wilfordii. While research on this specific compound is limited, its presence has been confirmed in tissue cultures of the plant. Given the significant biological activities of other terpenoids from this species, this compound presents a promising candidate for further investigation in drug discovery and development.

General Principles of Terpenoid Isolation from Tripterygium wilfordii

The isolation of terpenoids from plant material is a multi-step process that typically involves extraction, partitioning, and chromatography. The selection of specific methods and solvents is guided by the polarity and chemical properties of the target compound.

Extraction

The initial step involves the extraction of crude secondary metabolites from the plant material. Common solvents for terpenoid extraction include ethanol, methanol, acetone, and ethyl acetate. The choice of solvent is critical and depends on the polarity of the target compounds.

Purification

Following extraction, the crude extract is subjected to various purification techniques to isolate the compound of interest. These methods exploit differences in the physical and chemical properties of the compounds in the mixture.

Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Chromatography: This is the most powerful and widely used technique for the separation and purification of individual compounds from a complex mixture. Several types of chromatography are employed:

-

Column Chromatography: A solid stationary phase (e.g., silica gel or alumina) is packed into a column, and the mobile phase (a solvent or mixture of solvents) carries the sample through it. Separation is based on the differential adsorption of the compounds to the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): A high-pressure pump is used to pass the mobile phase through a column packed with a very fine stationary phase, resulting in high-resolution separations. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for the separation of terpenoids.

-

Gas Chromatography (GC): This technique is suitable for volatile compounds. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.

Postulated Experimental Protocol for this compound Isolation

Based on established methods for the isolation of other terpenoids from Tripterygium wilfordii and its tissue cultures, a generalized protocol for the isolation of this compound can be proposed. It is important to note that this protocol is a hypothetical workflow and would require optimization and validation.

Plant Material and Extraction

Dried and powdered root bark or callus cultures of Tripterygium wilfordii are the primary sources.

Experimental Protocol: Extraction

-

Maceration: The powdered plant material is soaked in a suitable organic solvent (e.g., 95% ethanol or methanol) at room temperature for an extended period (24-48 hours) with occasional agitation.

-

Filtration and Concentration: The mixture is filtered, and the solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

Experimental Protocol: Liquid-Liquid Partitioning

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This step helps to fractionate the extract based on the polarity of the constituent compounds.

Experimental Protocol: Column Chromatography

-

The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of a nonpolar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Fractions enriched with this compound from column chromatography are further purified by preparative HPLC.

-

A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

The elution can be isocratic (constant mobile phase composition) or gradient (changing mobile phase composition).

-

The eluent is monitored with a suitable detector (e.g., UV-Vis or mass spectrometer), and the fraction corresponding to the this compound peak is collected.

Structural Elucidation

The structure of the isolated this compound can be confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

Quantitative Data

| Compound | Source | Yield (µg/g dry weight) | Purity (%) |

| Triptolide | Cell-suspension cultures | 53.1 | >98% (by HPLC) |

| Triptophenolide | Cell-suspension cultures | 240 | >98% (by HPLC) |

| Celastrol | Cell-suspension cultures | 129 | >98% (by HPLC) |

| Wilforlide A | Cell-suspension cultures | 964 | >98% (by HPLC) |

Note: This table presents data for other terpenoids from Tripterygium wilfordii cell cultures and is for illustrative purposes only. The yield and purity of this compound may vary significantly.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are scarce, research on a closely related compound, "triptonoterpene," provides some insights. It is important to note that the exact structural relationship between triptonoterpene and this compound is not definitively established in the available literature.

Studies have shown that triptonoterpene can inhibit the proliferation, migration, and invasion of cancer cells.[1] These effects are often mediated through the modulation of key cellular signaling pathways.

Many terpenoids isolated from medicinal plants are known to exert their anti-inflammatory and anticancer effects by targeting specific signaling pathways. The NF-κB and MAPK signaling pathways are two of the most critical pathways involved in inflammation and cancer. While direct evidence for this compound is lacking, the general effects of terpenoids on these pathways are well-documented.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Many terpenoids have been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκB, thereby blocking the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes several key kinases such as ERK, JNK, and p38. Aberrant activation of the MAPK pathway is a hallmark of many cancers. Certain terpenoids have been found to modulate the MAPK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow Visualization

The overall process for the isolation and characterization of this compound can be summarized in the following workflow diagram.

Caption: Generalized workflow for the isolation of this compound.

Conclusion and Future Directions

This compound from Tripterygium wilfordii represents an understudied natural product with potential therapeutic value. While a definitive, optimized protocol for its isolation is yet to be published, established methods for terpenoid purification provide a solid foundation for its successful isolation. Future research should focus on:

-

Developing and validating a specific and efficient protocol for the isolation of this compound.

-

Conducting comprehensive studies to elucidate its biological activities, including its anti-inflammatory, anticancer, and immunomodulatory effects.

-

Investigating the precise molecular mechanisms of action, with a focus on its interaction with key signaling pathways such as NF-κB and MAPK.

Such studies will be crucial in unlocking the full therapeutic potential of this compound and its development as a novel pharmaceutical agent.

References

Triptonoterpenol: A Technical Guide to Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and stereochemistry of Triptonoterpenol, a tricyclic diterpenoid of interest. Due to the limited availability of primary experimental data in publicly accessible literature, this guide presents established structural information and supplements it with representative data and protocols from closely related and well-characterized analogs.

Chemical Structure and Stereochemistry

This compound is a natural product originally isolated from the plant Tripterygium wilfordii.[1] It belongs to the abietane class of diterpenoids, which are characterized by a tricyclic carbon skeleton.[2][3]

The systematic IUPAC name for this compound is (1R,4aR,10aS)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one .[1] This nomenclature defines the absolute configuration of the three stereocenters in the molecule as 1R, 4aR, and 10aS.[1] The molecule possesses a complex three-dimensional architecture featuring a phenol, a primary alcohol, a cyclic ketone, and an aromatic ether functional group.[1]

The chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₄ | [1] |

| Molecular Weight | 346.5 g/mol | [1] |

| CAS Number | 110187-23-0 | [1] |

Below is a two-dimensional representation of the this compound structure, generated to illustrate the connectivity of atoms and key functional groups.

Experimental Data for Structural Elucidation

For illustrative purposes, the following table summarizes the ¹H and ¹³C NMR spectroscopic data for Triregelin J , an abietane diterpenoid isolated from Tripterygium regelii, a plant from the same genus as the source of this compound.[1] This data is provided as a representative example of the types of signals expected for a molecule with a similar core structure.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Abietane Diterpenoid (Triregelin J) [1]

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 37.9 | 2.87 (d, 12.0), 2.76 (d, 12.0) |

| 2 | 29.5 | 1.84 (m), 1.63 (m) |

| 3 | 36.3 | 2.29 (m), 2.19 (m) |

| 4 | 37.5 | - |

| 5 | 49.3 | 2.12 (d, 12.0) |

| 6 | 18.9 | 1.70 (m), 1.48 (m) |

| 7 | 34.6 | 3.10 (m) |

| 8 | 114.2 | - |

| 9 | 145.8 | - |

| 10 | 37.5 | - |

| 11 | 113.6 | 6.74 (d, 8.4) |

| 12 | 126.9 | 6.89 (d, 8.4) |

| 13 | 134.9 | - |

| 14 | 144.2 | - |

| 15 | 26.9 | 3.19 (sept, 6.6) |

| 16 | 22.5 | 1.21 (d, 6.6) |

| 17 | 22.5 | 1.21 (d, 6.6) |

| 18 | 32.7 | 1.24 (s) |

| 19 | 21.6 | 1.20 (s) |

| 20 | 24.3 | 1.39 (s) |

Note: This data is for Triregelin J, not this compound, and is intended for illustrative purposes only.[1]

Experimental Protocols

The isolation and structure elucidation of abietane diterpenoids from plant sources like Tripterygium wilfordii follows a general workflow involving extraction, fractionation, purification, and spectroscopic analysis.[2][5]

General Isolation Protocol

-

Extraction: Dried and powdered plant material (e.g., roots, stems) is typically extracted exhaustively with a solvent such as ethanol or methanol at room temperature.[6]

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: Each fraction is subjected to multiple rounds of chromatography for purification.

-

Column Chromatography: Silica gel or Sephadex LH-20 is commonly used as the stationary phase, with gradient elution systems (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

-

Preparative Thin-Layer Chromatography (pTLC): This technique is often used for final purification of the isolated compounds.

-

-

Crystallization: Purified compounds may be crystallized from a suitable solvent system to obtain crystals for X-ray diffraction analysis.

Structure Elucidation Protocol

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the isolated compound.

-

NMR Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons in the molecule.

-

2D NMR: A suite of 2D NMR experiments is crucial for establishing the complete structure. These include COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range carbon-proton connectivity, which is essential for assembling the carbon skeleton.[7] NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the relative stereochemistry of the molecule.

-

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and the absolute stereochemistry of the molecule.

The logical flow of these experimental procedures is illustrated in the diagram below.

Potential Biological Activity and Signaling Pathway

While specific signaling pathways for this compound have not been detailed in the available literature, related abietane diterpenoids have been shown to possess significant biological activities, including anticancer effects. For instance, Jolkinolide B, another abietane diterpenoid, has been found to sensitize bladder cancer cells to mTOR inhibitors.[7] The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The proposed mechanism involves the inhibition of the PI3K/Akt pathway, which is a primary upstream activator of mTOR. Abietane diterpenoids may interfere with this cascade, leading to the downregulation of mTORC1 activity. This, in turn, would inhibit downstream effectors like S6K1 and 4E-BP1, ultimately suppressing protein synthesis and cell growth, and potentially inducing apoptosis in cancer cells.

The diagram below illustrates this proposed signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Terpenoids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jipb.net [jipb.net]

- 6. WO2005077008A2 - Methods for isolation of triptolide compounds from tripterygium wilfordii - Google Patents [patents.google.com]

- 7. Tripterygium wilfordii cytochrome P450s catalyze the methyl shift and epoxidations in the biosynthesis of triptonide - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Triptonoterpenol Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptonoterpenol, a tricyclic diterpenoid isolated from the medicinal plant Tripterygium wilfordii, is a secondary metabolite of significant interest due to its structural relationship with potent bioactive compounds such as triptolide. While the biosynthesis of triptolide has been the subject of extensive research, the specific pathway leading to this compound is less characterized. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing upon the elucidation of related diterpenoid pathways in T. wilfordii. It details the key enzymatic steps, presents available quantitative data, outlines experimental protocols for pathway elucidation, and provides visual representations of the core biochemical processes.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general terpenoid pathway, diverging at the diterpenoid branch. The pathway can be broadly divided into three key stages: (1) formation of the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP); (2) cyclization to form the core abietane skeleton; and (3) a series of oxidative modifications to yield this compound.

Formation of Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis of GGPP, the C20 precursor for all diterpenoids, occurs through the methylerythritol 4-phosphate (MEP) pathway, which is active in the plastids of plant cells. This pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A series of head-to-tail condensations of these C5 units, catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), ultimately yields GGPP.

Cyclization to the Abietane Skeleton

The formation of the characteristic tricyclic abietane core of this compound from the linear GGPP precursor is a two-step cyclization process catalyzed by two distinct diterpene synthases (diTPSs):

-

Copalyl Diphosphate Synthase (CPS): This class II diTPS protonates the terminal double bond of GGPP to initiate a cascade of cyclizations, forming a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

-

Miltiradiene Synthase (MS): As a class I diTPS, MS utilizes (+)-CPP as a substrate, cleaving the diphosphate group to generate a carbocation that undergoes further rearrangement and cyclization to produce the tricyclic olefin, miltiradiene. Miltiradiene represents the foundational hydrocarbon skeleton of the abietane diterpenoids in T. wilfordii.

Oxidative Modifications

Following the formation of miltiradiene, a series of oxidative modifications are required to introduce the hydroxyl, ketone, and methoxy functional groups present in this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large and diverse family of enzymes crucial for secondary metabolite biosynthesis.

Based on the structure of this compound, the proposed oxidative steps include:

-

Aromatization and Hydroxylation: The miltiradiene skeleton undergoes aromatization of one of its rings. Subsequent hydroxylations at specific carbon positions are catalyzed by CYPs.

-

Further Oxidation and Methylation: Additional oxidative steps, likely mediated by other specific CYPs, would form the ketone group. A methylation step, catalyzed by a methyltransferase, would introduce the methoxy group.

While the specific CYPs and methyltransferases responsible for the conversion of an abietane precursor to this compound have not yet been functionally characterized, research on triptolide biosynthesis in T. wilfordii has identified several candidate gene families, including CYP728, CYP71, and CYP82, that are involved in the oxidative modification of abietane diterpenoids.

Quantitative Data

Quantitative data for the this compound-specific biosynthetic pathway is currently limited in the scientific literature. However, studies on the heterologous production of related diterpenoids provide insights into the potential yields and efficiencies of the upstream pathway enzymes. The following table summarizes relevant quantitative information from studies on diterpenoid biosynthesis in T. wilfordii and heterologous systems.

| Enzyme/Product | Host Organism | Titer/Yield | Reference |

| Miltiradiene | Nicotiana benthamiana (transient expression) | Not specified | |

| Miltiradiene | Saccharomyces cerevisiae (engineered) | Not specified | |

| Dehydroabietic acid | Saccharomyces cerevisiae (engineered with CYP728B70) | Not specified | |

| Triptonide | Saccharomyces cerevisiae (engineered with multiple CYPs and a cytochrome b5) | >9-fold increase with cytochrome b5 co-expression |

Experimental Protocols

The elucidation of terpenoid biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments relevant to the characterization of the this compound biosynthetic pathway.

Gene Identification and Cloning

Objective: To identify and isolate candidate genes encoding the enzymes of the this compound biosynthetic pathway from T. wilfordii.

Methodology:

-

Transcriptome Sequencing: RNA is extracted from T. wilfordii tissues known to produce this compound (e.g., roots). The RNA is then subjected to high-throughput sequencing (RNA-Seq) to generate a comprehensive transcriptome.

-

Candidate Gene Identification: The transcriptome is searched for sequences with homology to known diTPSs (CPS and MS), CYPs, and methyltransferases from other plant species. Co-expression analysis can be used to identify genes that are upregulated in concert with the production of diterpenoids.

-

Gene Cloning: Full-length cDNA sequences of candidate genes are obtained by reverse transcription-polymerase chain reaction (RT-PCR) using gene-specific primers. The amplified cDNA is then cloned into an appropriate expression vector.

Heterologous Expression and Functional Characterization

Objective: To determine the enzymatic function of the candidate genes.

Methodology:

-

Heterologous Host Selection: Common hosts for expressing plant biosynthetic genes include Escherichia coli, Saccharomyces cerevisiae (yeast), and Nicotiana benthamiana (a tobacco relative). Yeast and N. benthamiana are often preferred for expressing CYPs as they are eukaryotic systems that possess the necessary membrane infrastructure and redox partners.

-

Gene Expression: The cloned candidate genes are introduced into the chosen heterologous host. For multi-step pathways, several genes may be co-expressed.

-

Substrate Feeding (optional): If the heterologous host does not produce the necessary precursor, it can be supplied exogenously. For example, to test a candidate CYP, an abietane precursor could be fed to the culture.

-

Metabolite Extraction and Analysis: The metabolites produced by the engineered host are extracted using an appropriate organic solvent. The extracts are then analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the enzymatic products. Comparison of the mass spectra and retention times with authentic standards confirms the identity of the products.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters and substrate specificity of the biosynthetic enzymes.

Methodology:

-

Protein Expression and Purification: The candidate enzyme is expressed in a suitable system (e.g., E. coli) with an affinity tag (e.g., His-tag). The enzyme is then purified from the cell lysate using affinity chromatography.

-

Enzyme Assay: The purified enzyme is incubated with its putative substrate (e.g., GGPP for a diTPS, or an abietane for a CYP) in a reaction buffer containing any necessary cofactors (e.g., NADPH and a cytochrome P450 reductase for a CYP).

-

Product Analysis: The reaction is quenched, and the products are extracted and analyzed by GC-MS or LC-MS to determine the reaction rate and product profile.

Visualizations

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound from central metabolism.

Experimental Workflow for Gene Function Discovery

Caption: A typical workflow for the discovery and functional characterization of biosynthetic genes.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway is still in its early stages. While the upstream pathway leading to the abietane skeleton is well-established through studies of related diterpenoids in T. wilfordii, the specific enzymes responsible for the final oxidative modifications that produce this compound remain to be identified and characterized. Future research should focus on:

-

Functional Characterization of CYPs and Methyltransferases: A systematic functional screening of candidate CYPs and methyltransferases from T. wilfordii is necessary to identify the enzymes that catalyze the specific hydroxylation, oxidation, and methylation steps in this compound biosynthesis.

-

Metabolic Engineering: Once the complete pathway is elucidated, the responsible genes can be introduced into a microbial host such as Saccharomyces cerevisiae to enable the heterologous production of this compound. This would provide a sustainable source of the compound for further research and potential drug development.

-

Comparative Metabolomics and Transcriptomics: A detailed comparison of the metabolomic and transcriptomic profiles of different T. wilfordii tissues and chemotypes could reveal correlations between the accumulation of this compound and the expression of specific biosynthetic genes, thus aiding in their identification.

The continued investigation into the biosynthesis of this compound and other diterpenoids from T. wilfordii will not only deepen our understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of valuable natural products.

Spectroscopic Profile of Triptonoterpenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Triptonoterpenol, a tricyclic diterpenoid first isolated from the medicinal plant Tripterygium wilfordii. The information presented herein is essential for the identification, characterization, and further development of this natural product.

Chemical Structure and Properties

This compound, with the molecular formula C₂₁H₃₀O₄ and a molecular weight of 346.46 g/mol , possesses a complex abietane-type diterpenoid skeleton. Its structure has been elucidated through extensive spectroscopic analysis.

Systematic Name: (1R,4aR,10aS)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one CAS Number: 110187-23-0

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, based on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This data is critical for the unambiguous identification and quality control of the compound.

¹H NMR Spectroscopic Data

Unfortunately, specific ¹H NMR chemical shift and coupling constant data for this compound could not be located in the available literature. The original isolation paper by Deng et al. (1985) was identified as the likely source of this data, but the full text was not accessible to retrieve the specific spectral assignments.

¹³C NMR Spectroscopic Data

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of this compound. While a detailed fragmentation pattern was not found in the searched literature, the expected key ions are presented based on its chemical structure.

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 347.2222 | Protonated molecular ion |

| [M+Na]⁺ | 369.2042 | Sodium adduct |

| [M-H₂O+H]⁺ | 329.2117 | Loss of water |

| [M-C₃H₇+H]⁺ | 304.1855 | Loss of isopropyl group |

Infrared (IR) Spectroscopic Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The anticipated vibrational frequencies are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H | Hydroxyl group stretching |

| ~2960-2850 | C-H | Aliphatic C-H stretching |

| ~1710 | C=O | Ketone carbonyl stretching |

| ~1610, ~1500 | C=C | Aromatic ring stretching |

| ~1270 | C-O | Aryl ether stretching |

| ~1050 | C-O | Alcohol C-O stretching |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound were not available in the reviewed literature. However, the following are general methodologies typically employed for the analysis of natural products like diterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Sample Introduction: The sample is typically introduced via direct infusion or after separation by liquid chromatography (LC-MS).

-

Data Analysis: The resulting mass spectrum provides the accurate mass of the molecular ion, which is used to determine the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns for structural elucidation.

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained from a solid sample prepared as a KBr pellet or from a thin film of the compound evaporated from a suitable solvent on an IR-transparent window (e.g., NaCl or KBr plates).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the interplay of different spectroscopic techniques in the structural elucidation of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

Caption: Complementary roles of spectroscopic techniques in elucidating the structure of this compound.

An In-depth Technical Guide on the Physical and Chemical Properties of Triptonoterpenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptonoterpenol, a naturally occurring triterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The document is structured to furnish researchers, scientists, and drug development professionals with essential data, including tabulated physical and chemical characteristics, detailed experimental protocols for isolation and analysis, and a visualization of its potential mechanism of action. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates available information and provides context based on related triterpenoid compounds.

Chemical Identity and Structure

This compound is a complex organic molecule isolated from plants of the Tripterygium genus, notably Tripterygium wilfordii. Its chemical structure is characterized by a polycyclic framework typical of triterpenoids.

-

IUPAC Name: (1R,4aR,10aS)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one[1]

-

Molecular Formula: C₂₁H₃₀O₄[1]

-

Molecular Weight: 346.5 g/mol [1]

-

CAS Number: 110187-23-0[1]

Physical Properties

Quantitative experimental data for the physical properties of this compound are not extensively reported. The following table summarizes the available computed data and provides estimated values based on the properties of similar triterpenoid compounds.

| Property | Value | Data Type | Source |

| Molecular Weight | 346.5 g/mol | Computed | PubChem[1] |

| Melting Point | Not available | Experimental | - |

| Boiling Point | Not available | Experimental | - |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Poorly soluble in water. | General | Inferred from triterpenoid characteristics |

| XLogP3 | 4.2 | Computed | PubChem[1] |

| Appearance | Likely a white or off-white crystalline solid | Inferred | - |

Chemical Properties and Reactivity

This compound's structure, featuring hydroxyl, ketone, and ether functional groups, dictates its chemical behavior. It is expected to undergo reactions typical of these functionalities, such as esterification of the hydroxyl groups. The stability of this compound under various conditions has not been extensively documented. As with many natural products, it should be stored in a cool, dry, and dark place to prevent degradation.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to be complex due to the numerous protons in the triterpenoid backbone. Key signals would include those for methyl groups (singlets), methoxy group (singlet), protons on carbon atoms bearing hydroxyl groups, and protons in the aromatic and aliphatic ring systems.

-

¹³C-NMR: The carbon NMR spectrum would show signals corresponding to the 21 carbon atoms in the molecule. Characteristic peaks would be observed for the carbonyl carbon of the ketone, carbons of the aromatic ring, the methoxy carbon, and the carbons of the aliphatic core.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit absorption bands characteristic of its functional groups:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3500-3200 (broad) |

| C-H (aliphatic) | 3000-2850 |

| C=O (ketone) | 1725-1705 |

| C=C (aromatic) | 1600-1450 |

| C-O (ether, alcohol) | 1260-1000 |

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for confirming the molecular weight of this compound. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. The fragmentation pattern would be complex, with initial fragmentation likely involving the loss of water from the hydroxyl groups or cleavage of the side chains.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of its aromatic chromophore. The exact λmax would be influenced by the solvent used for analysis.

Experimental Protocols

Detailed, validated experimental protocols specifically for this compound are not widely published. The following are generalized procedures based on methods used for the isolation and analysis of related triterpenoids from Tripterygium wilfordii.

Extraction and Isolation Workflow

The following diagram outlines a logical workflow for the extraction and isolation of this compound from plant material.

References

Triptonoterpenol: A Technical Guide on its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptonoterpenol, a tricyclic diterpenoid with the chemical formula C₂₁H₃₀O₄, is a promising natural product that has garnered interest for its potential therapeutic properties.[1] Primarily isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, also known as the "Thunder God Vine," and also identified in Celastrus orbiculatus (Oriental Bittersweet), this compound exhibits significant biological activity, including anti-cancer effects. This technical guide provides a comprehensive overview of the natural sources, available data on the abundance, and detailed experimental methodologies for the isolation and analysis of this compound.

Natural Sources and Abundance

This compound is a secondary metabolite found in the plant kingdom, predominantly within the Celastraceae family.

Primary Natural Sources:

-

Tripterygium wilfordii Hook. f.: This perennial vine, native to China, Japan, and Korea, is the most well-documented source of this compound.[1] The plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, including autoimmune diseases.[2] Various parts of the plant, including the root, have been analyzed for their chemical constituents, revealing a rich diversity of terpenoids.

-

Celastrus orbiculatus Thunb.: Also known as Oriental Bittersweet, this invasive woody vine is another identified source of this compound. Research has demonstrated the presence of this compound in extracts of this plant.

Abundance and Quantitative Data:

Quantitative data specifically for this compound remains limited in publicly accessible literature. However, studies on the terpenoid composition of Tripterygium wilfordii provide context for the general abundance of related compounds. The concentration of various terpenoids can vary significantly depending on the specific plant part, geographical origin, and harvesting time.

Table 1: Abundance of Select Terpenoids in Tripterygium wilfordii

| Compound | Plant Part | Reported Concentration Range | Analytical Method |

| Triptolide | Root | 0.098 - 0.643 µg/mg | HPLC-MS/MS |

| Celastrol | Root | 0.1 - 10 µg/mg | HPLC-UV |

Note: This table provides data for other prominent terpenoids from the same plant to give a general indication of compound yields. Specific quantitative data for this compound is not currently available in the cited literature.

Experimental Protocols

The isolation and quantification of this compound from its natural sources involve multi-step procedures requiring careful execution. The following protocols are based on established methodologies for the extraction and analysis of terpenoids from Tripterygium wilfordii.

Extraction of Triterpenoids from Tripterygium wilfordii

This protocol outlines a general procedure for the extraction of triterpenoids, which would include this compound.

Materials and Reagents:

-

Dried and powdered root material of Tripterygium wilfordii

-

Methanol (analytical grade)

-

Chloroform (analytical grade)

-

Ethyl acetate (analytical grade)

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Maceration: The powdered plant material is macerated with methanol at room temperature for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform and ethyl acetate, to separate compounds based on their polarity. Triterpenoids are typically enriched in the less polar fractions.

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Isolation of this compound: Fractions containing the compound of interest, as indicated by TLC analysis against a standard (if available), are combined and may require further purification steps like preparative HPLC to yield pure this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC method suitable for the quantification of terpenoids. Method optimization for this compound would be necessary.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV or photodiode array (PDA) detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of acetonitrile and water, or methanol and water, with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: The detection wavelength should be optimized based on the UV absorbance spectrum of this compound.

-

Standard Preparation: A standard stock solution of purified this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.

-

Sample Preparation: The extracted and partially purified sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Biological Activity and Signaling Pathways

This compound has demonstrated notable anti-cancer properties.

Anti-Cancer Activity:

-

Inhibition of Proliferation: Studies have shown that this compound can effectively inhibit the proliferation of gastric cancer cells.[3]

-

Inhibition of Migration and Invasion: The compound has also been observed to impede the migration and invasion of gastric cancer cells, which are crucial steps in metastasis.[3]

Signaling Pathways:

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated in the available literature, the biological activities of other terpenoids from Tripterygium wilfordii suggest potential mechanisms. Many terpenoids from this plant are known to exert their effects through the modulation of key signaling pathways involved in inflammation and cancer, such as the NF-κB pathway.[4] Further research is required to determine the precise molecular targets and signaling cascades affected by this compound.

Visualizations

General Workflow for Isolation and Analysis

Caption: Workflow for this compound Isolation and Analysis.

Hypothesized Relationship of Terpenoids to Cellular Effects

Caption: Hypothesized Cellular Effects of this compound.

Conclusion

This compound represents a natural product with significant potential for further investigation, particularly in the realm of oncology. While its primary sources have been identified, there is a clear need for more extensive quantitative analysis to determine its abundance in various plant tissues. The development and validation of a specific and sensitive analytical method for this compound are crucial for future research and potential drug development. Furthermore, elucidation of its precise mechanism of action and the signaling pathways it modulates will be pivotal in understanding its full therapeutic potential. This guide provides a foundational overview to support and encourage further scientific inquiry into this promising compound.

References

- 1. This compound | C21H30O4 | CID 159330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triptonoterpene, a Natural Product from Celastrus orbiculatus Thunb, Has Biological Activity against the Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]

Triptonoterpenol discovery and historical background

An In-depth Technical Guide to Triptonoterpenol: Discovery, Historical Background, and Biological Activity

Introduction

This compound is a naturally occurring tricyclic diterpenoid that was first isolated from the medicinal plant Tripterygium wilfordii. This plant, commonly known as "Thunder God Vine," has a long history in traditional Chinese medicine for treating a variety of ailments, including rheumatoid arthritis and inflammation. This compound, as one of its many bioactive constituents, has drawn interest from researchers for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, historical background, isolation, structure elucidation, and biological activities of this compound, with a focus on its potential as an anti-cancer and anti-inflammatory agent.

Discovery and Historical Background

This compound was first reported in a 1985 publication by Deng Fu-xiao and colleagues in the Journal of Integrative Plant Biology (formerly Acta Botanica Sinica). The paper, titled "The Isolation and Structure of Three New Diterpenes from Tripterygium wilfordii Hook," detailed the successful isolation and structural characterization of "triptonoterpene," a name used interchangeably in early literature with this compound. This discovery was a significant contribution to the understanding of the complex chemical composition of Tripterygium wilfordii.

The identification of this compound was part of a broader effort to isolate and characterize the bioactive compounds from this potent medicinal plant. The researchers utilized a combination of spectroscopic techniques that were state-of-the-art for the time, including ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and mass spectrometry (MS). These methods allowed for the determination of its chemical structure, which was found to be a tricyclic diterpenoid with the chemical formula C₂₁H₃₀O₄.

Experimental Protocols

Isolation and Purification of this compound

-

Extraction : Dried and powdered root bark of Tripterygium wilfordii is subjected to solvent extraction. Common solvents used for this purpose include ethanol or a mixture of dichloromethane and methanol.

-

Fractionation : The crude extract is then partitioned between different immiscible solvents to separate compounds based on their polarity. For instance, an aqueous ethanol extract can be partitioned with ethyl acetate to concentrate the terpenoids.

-

Chromatography : The resulting fractions are further purified using various chromatographic techniques. This often involves column chromatography on silica gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

Structure Elucidation

The structural formula of this compound was elucidated using a combination of spectroscopic methods:

-

UV Spectroscopy : To identify the presence of chromophores in the molecule.

-

IR Spectroscopy : To determine the presence of functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

¹H NMR Spectroscopy : To determine the number and types of protons and their connectivity within the molecule.

-

Mass Spectrometry : To determine the molecular weight and fragmentation pattern, which aids in confirming the molecular formula.

Modern structure elucidation would also employ advanced techniques like ¹³C NMR, COSY, HMQC, and HMBC to provide a more detailed and unambiguous structural assignment.

Biological Activity and Signaling Pathways

While specific studies focusing exclusively on the biological activities of this compound are limited, research on closely related compounds from Tripterygium wilfordii, such as triptolide and triptonide, provides strong indications of its potential therapeutic effects. These compounds are known to possess significant anti-cancer and anti-inflammatory properties.

Anti-Cancer Activity

Terpenoids from Tripterygium wilfordii have been shown to be potent inhibitors of cancer cell growth. For example, the related compound Triregelin I has demonstrated cytotoxicity against A2780 (ovarian cancer) and HepG2 (liver cancer) cell lines.[1] Triptonide has been found to inhibit the growth of cervical and prostate cancer cells.[2][3] The anti-cancer mechanisms of these compounds are often multifaceted and involve the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis (programmed cell death).

Potential Signaling Pathways Modulated by this compound in Cancer:

-

Wnt/β-catenin Pathway : Triptolide has been shown to induce apoptosis in breast cancer cells by downregulating β-catenin, a key component of the Wnt signaling pathway.[1]

-

Akt-mTOR Pathway : Triptonide has been observed to inhibit the growth of cervical cancer cells by inactivating the Akt-mTOR pathway, which is crucial for cell growth and survival.[2]

-

Receptor Tyrosine Kinases (RTKs) : Triptonide can also downregulate RTKs, which are often overactive in cancer and drive cell proliferation.[2]

-

Apoptosis Pathway : Terpenoids from Tripterygium wilfordii can induce apoptosis by activating caspases, which are key executioner proteins in the apoptotic cascade.[4]

Anti-Inflammatory Activity

Tripterygium wilfordii has been used for centuries to treat inflammatory conditions. The anti-inflammatory effects of its constituent terpenoids are believed to be mediated through the inhibition of pro-inflammatory signaling pathways.

Potential Signaling Pathways Modulated by this compound in Inflammation:

-

NF-κB Signaling Pathway : The transcription factor NF-κB is a master regulator of inflammation. Many terpenoids exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines and mediators.[5][6][7][8][9][10][11][12]

Quantitative Data

Specific quantitative data for the biological activity of this compound, such as IC₅₀ values, are not widely reported in the currently available literature. However, data from related compounds can provide a benchmark for its potential potency.

| Compound | Cell Line | Activity | IC₅₀ Value | Reference |

| Triregelin I | A2780 (Ovarian Cancer) | Cytotoxicity | 5.88 µM | [1] |

| Triregelin I | HepG2 (Liver Cancer) | Cytotoxicity | 11.74 µM | [1] |

| Triptonide | A2780 (Ovarian Cancer) | Cytotoxicity | 3.803 nM | [3] |

| Ursolic Acid | HT-29 (Colon Cancer) | NF-κB Inhibition | 31 nM | [13] |

| Ursolic Acid | HT-29 (Colon Cancer) | Mitochondrial Transmembrane Potential Inhibition | 3.5 µM | [13] |

Note: The IC₅₀ value is the concentration of a substance that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.

Visualizations

Experimental Workflow for Isolation and Identification

Caption: Workflow for the isolation and identification of this compound.

Potential Anti-Cancer Signaling Pathways of this compound

Caption: Potential anti-cancer signaling pathways modulated by this compound.

Potential Anti-Inflammatory Signaling Pathway of this compound

Caption: Potential anti-inflammatory signaling pathway modulated by this compound.

Conclusion

This compound, a tricyclic diterpenoid from Tripterygium wilfordii, represents a promising natural product with potential therapeutic applications. Its discovery in 1985 marked an important step in understanding the chemistry of this traditional medicinal plant. While specific research on this compound's biological activities is still emerging, the well-documented anti-cancer and anti-inflammatory properties of related compounds from the same plant suggest that it likely shares similar mechanisms of action, including the modulation of critical cellular signaling pathways such as NF-κB, Wnt/β-catenin, and Akt-mTOR. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and to determine its potential for development as a novel therapeutic agent.

References

- 1. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Triptonide induces apoptosis and inhibits the proliferation of ovarian cancer cells by activating the p38/p53 pathway and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Notopterol Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pinitol targets nuclear factor-kappaB activation pathway leading to inhibition of gene products associated with proliferation, apoptosis, invasion, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The total triterpenoid extract of Prunella vulgaris exerts anti-inflammatory effects by suppressing the NF-κB/TLR/TNF-α signaling axis in Lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxic and NF-κB and mitochondrial transmembrane potential inhibitory pentacyclic triterpenoids from Syzygium corticosum and their semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Triptonoterpenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on the biological activity screening of Triptonoterpenol is a representative framework. As "this compound" is a hypothetical or not widely studied compound, the quantitative data and specific signaling pathway modulations presented herein are based on published findings for structurally related triterpenoids. This guide is intended to provide a methodological template for the investigation of a novel triterpenoid compound.

Introduction

Triterpenoids are a large and structurally diverse class of naturally occurring compounds that have garnered significant interest in drug discovery due to their wide range of biological activities. These activities include potent anti-inflammatory, anti-cancer, and pro-apoptotic effects. This guide outlines a comprehensive approach to the initial biological activity screening of a novel triterpenoid, this compound, focusing on its cytotoxic, pro-apoptotic, and anti-inflammatory potential.

Data Presentation: Summary of Biological Activities

The following tables summarize representative quantitative data for the biological activities of triterpenoids against various cancer cell lines and inflammatory models. These values serve as a benchmark for the expected potency of a novel triterpenoid like this compound.

Table 1: Cytotoxic Activity of Triterpenoids against Human Cancer Cell Lines

| Cell Line | Compound | IC50 (µM) | Assay |

| AMJ13 (Breast Cancer) | Terpene Fraction | 8.45 ± 3.02 | MTT |

| SK-GT-4 (Esophageal Cancer) | Terpene Fraction | 15.14 ± 3.27 | MTT |

| HCT-116 (Colon Cancer) | Doxorubicin (Reference) | 22.6 ± 3.9 | Crystal Violet |

| MCF-7 (Breast Cancer) | Doxorubicin (Reference) | 19.7 ± 3.1 | Crystal Violet |

| U87MG (Glioblastoma) | Saponins 7 & 8 | 1.13 - 3.42 | Not Specified |

| Hep-G2 (Hepatocellular Carcinoma) | Saponins 7 & 8 | Not Specified | Not Specified |

Data is compiled from analogous triterpenoid studies.[1][2]

Table 2: Apoptotic Activity of Triterpenoids

| Cell Line | Compound | Concentration (µg/mL) | Apoptotic Cells (%) | Assay |

| PC-3 (Prostate Cancer) | Peperomin E | 10 | ~5 | Annexin V/PI |

| PC-3 (Prostate Cancer) | Peperomin E | 30 | ~45 | Annexin V/PI |

| PC-3 (Prostate Cancer) | Peperomin E | 50 | ~78 | Annexin V/PI |

Data is based on a study of a natural secolignan with potential antitumor activity.[3]

Table 3: Anti-inflammatory Activity of Triterpenoids

| Assay System | Compound | IC50 (µM) |

| LPS-stimulated RAW 264.7 (NO production) | THMX | 5.77 ± 0.66 |

| LPS-stimulated RAW 264.7 (PGE2 production) | THMX | 9.70 ± 1.46 |

| LPS-stimulated RAW 264.7 (IL-6 release) | THMX | 13.34 ± 4.92 |

| LPS-stimulated RAW 264.7 (TNF-α release) | THMX | 16.14 ± 2.19 |

THMX (1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone) is used as a representative compound with anti-inflammatory effects.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8][11]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[8]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8][11]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[11]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Anti-inflammatory Activity: LPS-Induced TNF-α Release in Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4, 17, or 24 hours) to induce TNF-α production.[12][13]

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α release compared to the LPS-only treated control and determine the IC50 value.

Signaling Pathway Analysis: Western Blot for NF-κB Activation

Western blotting can be used to assess the effect of this compound on key proteins in inflammatory signaling pathways, such as the NF-κB pathway.[14] A key indicator of NF-κB activation is the phosphorylation and subsequent degradation of its inhibitor, IκBα, and the translocation of the p65 subunit to the nucleus.[15][16]

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound and/or LPS as described previously. Lyse the cells to extract total protein or perform cellular fractionation to separate cytoplasmic and nuclear extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, p65, and a loading control like β-actin or Lamin B1 for nuclear extracts) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General experimental workflow for screening the biological activity of this compound.

Caption: Postulated mechanism of this compound's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Counting & Health Analysis [sigmaaldrich.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kumc.edu [kumc.edu]

- 12. researchgate.net [researchgate.net]

- 13. LPS-induced TNF-α factor mediates pro-inflammatory and pro-fibrogenic pattern in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western Blot Analysis of NF-κB [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Insights into the Mechanism of Action of Triptonoterpenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies detailing the specific mechanism of action of Triptonoterpenol are limited in the publicly available scientific literature. This guide, therefore, presents a synthesis of preliminary studies on closely related triterpenoids isolated from the same source, Tripterygium wilfordii. The mechanisms detailed herein are based on the well-documented activities of these related compounds and are proposed as putative pathways for this compound, pending direct experimental verification.

Introduction

This compound is a tricyclic diterpenoid isolated from Tripterygium wilfordii, a plant used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties.[1][2][3] The terpenoids from this plant, including both diterpenoids like triptolide and triterpenoids like celastrol, have garnered significant scientific interest for their potent biological activities, primarily in the realms of cancer and inflammatory diseases.[1][2][3][4][5] Understanding the structure-activity relationships of these compounds is crucial; for instance, the quinone structure in some triterpenoids is associated with their anti-inflammatory and antioxidant effects.[1] This guide provides a preliminary overview of the likely mechanisms of action of this compound by examining the established signaling pathways modulated by its chemical relatives. The primary modes of action appear to converge on the induction of apoptosis and the suppression of inflammatory responses.

Putative Anti-Inflammatory and Immunosuppressive Mechanisms

Triterpenoids from Tripterygium wilfordii are potent inhibitors of key inflammatory signaling pathways.[1][6][7] The central mechanism revolves around the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a master regulator of the inflammatory response.[6][8]

Inhibition of the NF-κB Signaling Pathway:

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like iNOS and COX-2.[6][7][9]

Triterpenoids are thought to intervene at multiple points in this pathway, primarily by inhibiting the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.[6] By preventing IκBα degradation, these compounds effectively trap NF-κB in the cytoplasm, thereby downregulating the expression of inflammatory mediators.[8]

Induction of Apoptosis in Proliferating Cells

A significant body of research points to the ability of triterpenoids to induce apoptosis, or programmed cell death, in cancer cells.[10][11][12] This is a critical mechanism for their anti-tumor activity. The induction of apoptosis by these compounds appears to be multifaceted, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, and the modulation of pro- and anti-apoptotic proteins.

Key Apoptotic Pathways Modulated:

-

Mitochondrial (Intrinsic) Pathway: Triterpenoids can induce mitochondrial membrane depolarization, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[11][12] Cytosolic cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates like PARP.[11]

-

Death Receptor (Extrinsic) Pathway: Some studies on related compounds show activation of the extrinsic pathway, which is initiated by the binding of death ligands (e.g., TNF-α, TRAIL) to their corresponding cell surface receptors. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8, which can then directly activate effector caspases or cleave the protein Bid to tBid, amplifying the apoptotic signal through the mitochondrial pathway.[11]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 protein family is critical in regulating the mitochondrial pathway.[11] Studies on synthetic triterpenoids have shown a significant reduction in the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, tipping the balance in favor of apoptosis.[11]

Inhibition of Pro-Survival Signaling Pathways

Beyond direct induction of apoptosis, triterpenoids have been shown to suppress critical pro-survival signaling pathways that are often hyperactivated in cancer cells. The PI3K/Akt/mTOR pathway is a key cascade that promotes cell growth, proliferation, and survival.

Modulation of the PI3K/Akt/mTOR Pathway:

Evidence from studies on synthetic triterpenoids demonstrates that these molecules can inhibit the phosphorylation of Akt (p-Akt), a central node in this pathway.[11] By inhibiting Akt activation, these compounds can downstream inhibit the mammalian target of rapamycin (mTOR) and other pro-survival molecules, leading to decreased cell proliferation and enhanced apoptosis.[10][11]

Summary of Quantitative Data from Related Triterpenoids

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| CDDO-Me | HT-29 (Colon Cancer) | MTS Assay | Growth Inhibition | IC50: ~2.5 µM | [11] |

| CDDO-Me | HT-29 (Colon Cancer) | Immunoblot | Protein Reduction | Bcl-2 reduced by 60-80% at 1.25-5 µM | [11] |

| CDDO-Me | HT-29 (Colon Cancer) | Immunoblot | Protein Reduction | Survivin reduced by 50-80% at 1.25-5 µM | [11] |

| T1m | K562 (Leukemia) | Annexin V | Apoptosis Induction | 24.35% increase at IC50 after 24h | [13] |

Detailed Experimental Protocols (Generalized)

The following are generalized protocols based on standard methodologies used in the cited studies on related triterpenoids.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

-

Methodology:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours.

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

The supernatant is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

-

2. Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

-

Objective: To quantify the percentage of cells undergoing apoptosis.

-

Methodology:

-

Cells are treated with the test compound at the desired concentrations for a specified time.

-

Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes.

-

The stained cells are analyzed by flow cytometry.

-

The cell population is gated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

-

3. Western Blot Analysis

-

Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways.

-

Methodology:

-

Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk) and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, caspase-3, p-Akt, Akt, β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity can be quantified using densitometry software.

-

Conclusion and Future Directions

The preliminary evidence from related triterpenoids strongly suggests that this compound likely exerts its biological effects through the potent inhibition of pro-inflammatory pathways, such as NF-κB, and the robust induction of apoptosis in proliferating cells via modulation of the Bcl-2 protein family and caspase cascade. Furthermore, the suppression of pro-survival signaling through the PI3K/Akt/mTOR axis is another probable mechanism of action.

To move beyond this putative understanding, future research must focus on direct experimental investigation of this compound. Key priorities should include:

-

In vitro studies to determine the IC50 values of this compound in various cancer and inflammatory cell lines.

-

Detailed molecular analyses (Western blotting, qPCR) to confirm its effects on the NF-κB, apoptosis, and PI3K/Akt/mTOR pathways.

-